5-Methylbenzofuran-7-amine 5-Methylbenzofuran-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14382259
InChI: InChI=1S/C9H9NO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,10H2,1H3
SMILES:
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol

5-Methylbenzofuran-7-amine

CAS No.:

Cat. No.: VC14382259

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methylbenzofuran-7-amine -

Specification

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
IUPAC Name 5-methyl-1-benzofuran-7-amine
Standard InChI InChI=1S/C9H9NO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,10H2,1H3
Standard InChI Key CPUOPWIKBFFBNE-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1)N)OC=C2

Introduction

Chemical Identity and Structural Properties

5-Methylbenzofuran-7-amine belongs to the benzofuran class of heterocyclic organic compounds, which consist of fused benzene and furan rings. The systematic IUPAC name for this compound is 7-amino-5-methyl-1-benzofuran, reflecting the positions of the amine (-NH₂) and methyl (-CH₃) substituents.

Molecular Characteristics

  • Molecular Formula: C₉H₉NO

  • Molecular Weight: 147.18 g/mol

  • Structural Features:

    • A benzofuran core (C₈H₅O) with a methyl group at position 5 and an amine group at position 7.

    • The amine group introduces polarity, enhancing potential hydrogen-bonding interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Boiling PointEstimated 280–300°C (extrapolated)
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)
LogP (Partition Coefficient)~2.1 (predicted)

The methyl group at position 5 contributes to hydrophobic interactions, while the amine group at position 7 facilitates solubility in aqueous environments .

Synthetic Pathways and Optimization

The synthesis of 5-methylbenzofuran-7-amine typically involves multi-step routes, leveraging nucleophilic substitution and catalytic hydrogenation. Two primary methodologies are outlined below:

Nitro Reduction Pathway

A common approach involves the reduction of a nitro precursor, 5-methyl-7-nitrobenzofuran, using hydrogenation catalysts:

  • Starting Material: 5-Methyl-7-nitrobenzofuran.

  • Catalytic Hydrogenation:

    • Conditions: H₂ gas (1–3 atm), 5% Pd/C catalyst, ethanol solvent, 25–50°C .

    • Reaction:

      5-Methyl-7-nitrobenzofuran+3H25-Methylbenzofuran-7-amine+2H2O\text{5-Methyl-7-nitrobenzofuran} + 3\text{H}_2 \rightarrow \text{5-Methylbenzofuran-7-amine} + 2\text{H}_2\text{O}
    • Yield: 80–92% (optimized conditions) .

Nucleophilic Substitution Route

Alternative methods employ haloarene intermediates:

  • Intermediate Formation: 7-Bromo-5-methylbenzofuran is treated with aqueous ammonia.

  • Reaction Mechanism:

    • Ammonia acts as a nucleophile, displacing bromide via an SₙAr (nucleophilic aromatic substitution) mechanism3.

    • Conditions: Excess NH₃, ethanol, 80–100°C, 12–24 hours3.

Table 2: Comparative Synthesis Data

MethodYield (%)Purity (%)Key Advantage
Catalytic Hydrogenation9298High selectivity, mild conditions
Nucleophilic Substitution7590Cost-effective reagents
CompoundActivity TypeIC₅₀/Inhibition ZoneTarget Organism/Cell Line
5-Methylbenzofuran-7-amine (predicted)Anticancer~50 µMMCF-7 (breast cancer)
TUB075 Tubulin Binding37 nMHeLa cells
5-Chloro-7-methylbenzofuranAntimicrobial25 mm (E. coli)Gram-negative bacteria

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound Optimization: Structural modifications (e.g., acylating the amine) could enhance bioavailability .

  • Targeted Drug Delivery: Conjugation with nanoparticles to improve tumor-specific uptake.

Industrial Applications

  • Agrochemicals: Potential use as a scaffold for antifungal agents.

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